Skp protein - 118549-95-4

Skp protein

Catalog Number: EVT-1509461
CAS Number: 118549-95-4
Molecular Formula: C10H8N2OS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Skp protein is primarily identified in Escherichia coli, but homologues exist across various Gram-negative bacteria, including members of the Pasteurellaceae family. The gene encoding Skp has been cloned and sequenced from multiple strains, revealing variations that may confer different functional properties depending on the organism and environmental conditions.

Classification

Skp belongs to the family of chaperones known as holdases. These proteins bind to partially folded or misfolded polypeptides, preventing their aggregation and facilitating correct folding pathways. Skp is classified based on its structural characteristics, which include a trimeric form that provides a cavity for substrate binding.

Synthesis Analysis

Methods

The synthesis of Skp protein can be achieved through various recombinant DNA techniques. Typically, the skp gene is cloned into expression vectors suitable for bacterial systems such as E. coli or cell-free protein synthesis systems.

Technical Details

  1. Cloning: The skp gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent E. coli cells via heat shock or electroporation.
  3. Expression: Induction of protein expression is typically performed using IPTG (isopropyl β-D-1-thiogalactopyranoside) in a suitable growth medium.
  4. Purification: Skp protein can be purified using affinity chromatography techniques, often utilizing tags such as His-tag for easier isolation.
Molecular Structure Analysis

Structure

The Skp protein exhibits a characteristic trimeric structure that forms a central cavity for substrate binding. Each monomer consists of several α-helices and β-strands arranged to create a hydrophobic environment conducive to interacting with unfolded polypeptides.

Data

Crystallographic studies have provided insights into the structural dynamics of Skp, revealing how it interacts with various substrates. These studies indicate that Skp can accommodate different sizes and types of proteins, underscoring its versatility as a chaperone.

Chemical Reactions Analysis

Reactions

Skp protein facilitates several critical reactions during protein folding:

  1. Binding Reaction: Skp binds to unfolded or partially folded proteins through hydrophobic interactions.
  2. Release Reaction: Once the substrate is adequately folded, Skp releases it, allowing it to integrate into the outer membrane or assume its functional conformation.

Technical Details
The binding affinity and kinetics can be studied using techniques such as surface plasmon resonance or fluorescence spectroscopy, which measure changes in binding interactions over time.

Mechanism of Action

Process

Skp operates primarily by acting as a holdase chaperone:

  1. Substrate Recognition: It recognizes hydrophobic regions on unfolded proteins.
  2. Stabilization: By binding these regions, Skp stabilizes the unfolded proteins and prevents aggregation.
  3. Facilitation of Folding: This stabilization allows the substrate proteins to fold correctly without forming aggregates.

Data

Experimental data suggest that the presence of Skp significantly enhances the yield of properly folded proteins during in vitro refolding assays compared to controls lacking Skp.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 20 kDa per monomer.
  • Solubility: Highly soluble in aqueous buffers used for protein purification and assays.

Chemical Properties

  • Stability: Skp remains stable under various pH conditions (typically 6-8) and temperatures (up to 37°C).
  • Interactions: Exhibits specific binding interactions with hydrophobic regions of substrate proteins.

Relevant analyses include circular dichroism spectroscopy to assess secondary structure content and dynamic light scattering for size distribution measurements.

Applications

Scientific Uses

Skp protein has several applications in research and biotechnology:

  1. Protein Folding Studies: Used as a model system to study chaperone mechanisms and protein folding pathways.
  2. Biotechnological Applications: Employed in recombinant protein production systems to enhance yields by preventing aggregation.
  3. Pathogenicity Research: Investigated for its role in bacterial virulence, particularly in understanding how pathogens evade host immune responses.
Structural Characterization of Skp Protein

Primary Sequence Analysis and Phylogenetic Conservation

Skp (Seventeen kilodalton protein) exhibits significant sequence heterogeneity across Gram-negative bacteria while maintaining conserved structural and functional features. Multiple sequence alignments reveal less than 30% identity among Skp orthologs from diverse species such as Escherichia coli, Pasteurella multocida, and Shigella flexneri [3] [10]. Despite this divergence, three crucial regions demonstrate high conservation: (1) An N-terminal signal peptide essential for periplasmic localization, (2) a central domain rich in hydrophobic residues involved in substrate binding, and (3) a C-terminal domain containing conserved charged residues (notably arginine and glutamate clusters) that facilitate trimer stabilization [3] [8] [10]. Phylogenetic analysis clusters Skp proteins according to bacterial phylogeny, with Pasteurellaceae family members exhibiting >95% sequence homology, suggesting recent evolutionary divergence and host adaptation [10].

Table 1: Conserved Sequence Features in Skp Orthologs

DomainConserved Residues/MotifsFunctional RoleConservation Level
N-terminalHydrophobic core (AA 1-20)Periplasmic translocation>90% across species
Central tentacleRepeating V-X-X-K motifsSubstrate recognition and binding75-80%
C-terminalR86, E109, R112 clusterTrimer interface stabilization>95%
Beta-strand regionG45, G52, G60Beta-barrel core flexibility85%

Secondary Structure Composition: α-Helical Coiled-Coil Tentacles and β-Barrel Core

The secondary structure of Skp comprises two dominant elements: flexible α-helical tentacles and a rigid β-barrel core. Each Skp monomer folds into three distinct segments: (1) An N-terminal β-strand (residues 20-40) that participates in trimerization, (2) a central elongated α-helix (residues 41-115) forming coiled-coil tentacles, and (3) a C-terminal mobile loop (residues 116-131) [1] [4] [6]. The β-barrel core consists of nine anti-parallel β-strands (three from each monomer) that intertwine to form a stable triangular prism measuring approximately 25 Å per side [1] [4]. The α-helical tentacles (residues 50-110) exhibit characteristic coiled-coil topology with heptad repeats, enabling exceptional flexibility while maintaining structural integrity. Circular dichroism spectroscopy quantifies Skp's secondary structure as 60-65% α-helix and 20-25% β-sheet content, with the remainder comprising loops and turns [6] [8].

Table 2: Secondary Structural Elements in E. coli Skp

Structural ElementResidue RangeLength (Å)Key FeaturesFunctional Significance
β-strand 1 (per monomer)21-2812Anti-parallel alignmentTrimer stabilization
β-strand 233-4015Hydrogen-bonded networkCore rigidity
α-helix 145-8053Coiled-coil motif with 7 heptad repeatsSubstrate capture
α-helix 285-11546Amphipathic characterHydrophobic interactions with OMPs
C-terminal loop116-131FlexibleHigh B-factors in crystal structuresConformational adaptability

Tertiary and Quaternary Architecture: Trimeric Assembly and Hydrophobic Cavity Dynamics

The functional Skp chaperone assembles as a homotrimer with a distinctive "jellyfish-like" architecture: a β-barrel base (body) measuring 30 Å in diameter and three protruding α-helical tentacles extending 60 Å outward [1] [4] [6]. This quaternary structure creates a central cavity with three functional zones: (1) A hydrophobic apical chamber (volume ~7,000 ų) lined with conserved phenylalanine (F79), leucine (L83), and isoleucine (I87) residues; (2) a central electropositive constriction zone featuring arginine residues (R86, R112) that facilitate interactions with acidic OMP substrates; and (3) a C-terminal opening gated by salt bridges between D124 and R129 [1] [4] [6].

The trimer interface is stabilized by both hydrophobic interactions and hydrogen bonding networks. Each monomer contributes three β-strands to form the interlocked β-barrel core, with intersubunit interactions mediated through van der Waals contacts between aliphatic residues (V35, A37) and hydrogen bonds between backbone atoms of adjacent strands (average 12 H-bonds per interface) [4]. This arrangement creates exceptional thermal stability, with denaturation temperatures exceeding 75°C as measured by differential scanning calorimetry [6]. The cavity's electrostatic potential is highly asymmetric, with the apical region displaying positive potential (+15 kT/e) while the tentacle surfaces exhibit negative potential (-25 kT/e), enabling dual-mode interactions with diverse substrates [1] [6].

Conformational Flexibility and Substrate-Induced Structural Remodeling

Skp exhibits remarkable conformational plasticity that enables accommodation of substrates ranging from 16 to >80 kDa. Nuclear magnetic resonance (NMR) relaxation dispersion experiments reveal three distinct dynamic regimes: (1) Picosecond-nanosecond timescale fluctuations in tentacle tips (residues 100-115); (2) microsecond-millisecond conformational exchange in β-strand connecting loops; and (3) substrate-triggered quaternary rearrangements [2] [6] [8]. Upon binding small outer membrane proteins (OMPs) like OmpA (19 kDa), Skp maintains a 1:1 stoichiometry (one OMP per trimer) with minimal conformational change, primarily involving tentacle splaying (20° angular displacement) and cavity expansion (15% volume increase) [6] [15].

For larger substrates such as OmpF (38 kDa) or LptD (87 kDa), Skp undergoes two distinct adaptive mechanisms: (1) Cage expansion: The β-barrel core untwists by 12-15°, increasing cavity volume to ~12,000 ų, as evidenced by ion mobility spectrometry-mass spectrometry (IMS-MS) showing 25% larger collision cross-sections [2] [6]; (2) Multivalent binding: Two Skp trimers cooperatively encapsulate a single substrate, forming a 2:1 Skp:OMP complex stabilized by tentacle intertwining and substrate-mediated trimer-trimer interactions [2] [6]. Molecular dynamics simulations demonstrate that substrate binding reduces tentacle flexibility by 40% while increasing core mobility, suggesting a dynamic trade-off that optimizes client protection [6]. This structural plasticity enables Skp to function as a holdase chaperone for soluble proteins by sequestering folding intermediates through hydrophobic burial, reducing aggregation during periplasmic transit [8].

Table 3: Substrate-Induced Conformational States of Skp

Substrate SizeExample OMPsStoichiometryStructural ChangesExperimental Evidence
Small (8-10 strands)OmpA, OmpX1:1 (Skp₃:OMP)Tentacle splaying (20°), cavity expansion (15%)NMR CSP, fluorescence quenching
Medium (16 strands)OmpF, tBamA1:1 (expanded)Core untwisting (12-15°), volume increase (70%)IMS-MS, SAXS, MD simulations
Large (>18 strands)LptD, BtuB2:1 (Skp₆:OMP)Tentacle intertwining, asymmetric deformationNative MS, cross-linking studies
Soluble proteinsscFv antibodies1:1Partial burial, hydrophobic shieldingFolding assays, aggregation monitoring

Properties

CAS Number

118549-95-4

Product Name

Skp protein

Molecular Formula

C10H8N2OS

Synonyms

Skp protein

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